molecular formula C7H5N3 B068800 4,5-Diethynyl-1-methyltriazole CAS No. 181124-71-0

4,5-Diethynyl-1-methyltriazole

Cat. No.: B068800
CAS No.: 181124-71-0
M. Wt: 131.13 g/mol
InChI Key: PIUSAIRWLKJACF-UHFFFAOYSA-N
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Description

4,5-Diethynyl-1-methyltriazole is a substituted 1,2,3-triazole derivative characterized by ethynyl groups at the 4- and 5-positions and a methyl substituent at the 1-position. This compound is of significant interest in materials science due to its rigid planar structure and the reactivity of its ethynyl moieties, which enable applications in polymer crosslinking, metal-organic frameworks (MOFs), and click chemistry-based functionalization. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by selective derivatization to introduce the ethynyl and methyl groups. The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with a reported melting point range of 150–152°C.

Properties

CAS No.

181124-71-0

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

IUPAC Name

4,5-diethynyl-1-methyltriazole

InChI

InChI=1S/C7H5N3/c1-4-6-7(5-2)10(3)9-8-6/h1-2H,3H3

InChI Key

PIUSAIRWLKJACF-UHFFFAOYSA-N

SMILES

CN1C(=C(N=N1)C#C)C#C

Canonical SMILES

CN1C(=C(N=N1)C#C)C#C

Synonyms

1H-1,2,3-Triazole, 4,5-diethynyl-1-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional attributes of 4,5-Diethynyl-1-methyltriazole can be contextualized against related triazole derivatives and other heterocyclic compounds. Below is a comparative analysis based on synthesis, physicochemical properties, and applications.

Physicochemical Properties
Compound Melting Point (°C) Solubility Profile Thermal Stability
4,5-Diethynyl-1-methyltriazole 150–152 DMSO, DMF High (>300°C)
1-Methyl-1,2,3-triazole 25–27 Water, ethanol Moderate (~200°C)
3,5-Diphenyl-4,5-dihydro-1Н-pyrazole 180 DMF-EtOH (1:1) Low (~150°C)

Key Observations :

  • The ethynyl groups in 4,5-Diethynyl-1-methyltriazole enhance thermal stability compared to simpler triazoles or pyrazoles.
  • Solubility differences reflect functional group variations: ethynyl groups reduce polarity, limiting aqueous solubility but improving compatibility with polymers.
Challenges and Limitations
  • Synthetic Complexity : Introducing ethynyl groups requires stringent anhydrous conditions compared to the straightforward reflux method for pyrazoles .
  • Stability : While 4,5-Diethynyl-1-methyltriazole is thermally stable, its ethynyl groups are susceptible to oxidation, necessitating inert storage conditions.

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